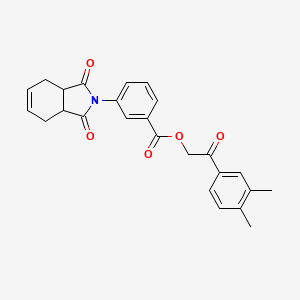![molecular formula C15H29NO3 B4009900 4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4009900.png)
4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine
Descripción general
Descripción
4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. While the direct studies on this specific compound are limited, insights can be drawn from research on similar morpholine derivatives and their synthesis, structural analysis, and chemical properties.
Synthesis Analysis
The synthesis of morpholine derivatives often involves complex organic reactions, including bromination, dehydration, and cyclization processes. Kumar, Sadashiva, and Rangappa (2007) described an efficient synthesis route for a potent antimicrobial morpholine derivative, highlighting the importance of specific reaction steps for achieving high yields (Kumar, Sadashiva, & Rangappa, 2007). These processes may similarly apply to the synthesis of 4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine, emphasizing the need for precise control over reaction conditions.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by their cyclic chemical structure, incorporating elements that influence their physical and chemical properties. Wu, Dong, Dong, and Ng (2008) analyzed the structure of a morpholine derivative, revealing the significance of substituted groups on the molecule's overall configuration and properties (Wu, Dong, Dong, & Ng, 2008).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, offering a wide range of functional applications. The study by Shieh et al. (2008) demonstrates the utility of morpholine analogs in peptidomimetic synthesis, showcasing their versatility in organic synthesis (Shieh et al., 2008).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including reactivity, stability, and interaction with other chemical entities, define their utility in various chemical reactions and potential applications in drug development, materials science, and more.
References
Propiedades
IUPAC Name |
4-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-5-6-13(4-2)15-18-12-14(19-15)11-16-7-9-17-10-8-16/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORLAHASRLLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1OCC(O1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4009829.png)
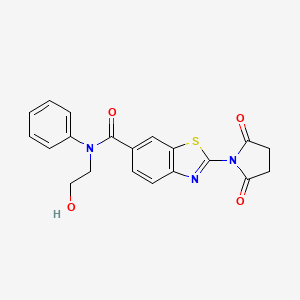
![ethyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4009857.png)
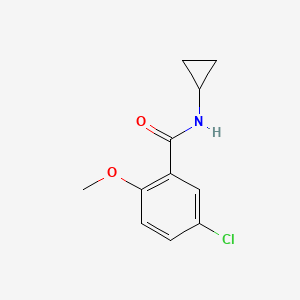
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B4009871.png)
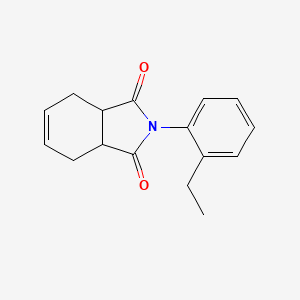
acetic acid](/img/structure/B4009886.png)
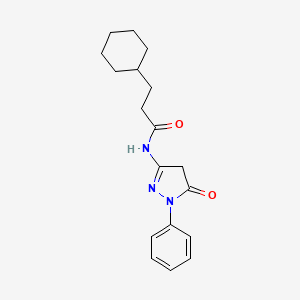
![3,4-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4009890.png)
![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4009899.png)
![2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)
